

"physicochemical data of N-(2-phenylethyl)-phenylacetamide"

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Compound of Interest

Compound Name: *N-(2-Phenylethyl)-phenylacetamide*

CAS No.: 5460-60-6

Cat. No.: B1214988

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An In-depth Technical Guide to the Physicochemical Profile of **N-(2-phenylethyl)-phenylacetamide**

Foreword: A Molecule in Context

In the landscape of medicinal chemistry and materials science, the characterization of novel molecular entities is the bedrock upon which innovation is built. **N-(2-phenylethyl)-phenylacetamide** (CAS No. 5460-60-6) presents a fascinating scaffold, combining the biologically significant phenylethylamine core with the versatile phenylacetamide moiety. The phenylethylamine structure is foundational to a vast class of compounds, including essential neurotransmitters like dopamine and norepinephrine, making it a privileged scaffold in pharmacology.[1] Similarly, phenylacetamide derivatives have demonstrated a wide spectrum of biological activities, including potential as antidepressant, anticancer, and anti-inflammatory agents.[1]

This guide provides a comprehensive overview of the known physicochemical properties of **N-(2-phenylethyl)-phenylacetamide** and, more critically, establishes a framework of standard

protocols for the empirical determination of its complete physicochemical profile. As much of the experimental data for this specific molecule is not readily available in public databases, this document serves not only as a repository of existing knowledge but also as a methodological guide for researchers actively investigating this compound or its analogues. We will proceed with an emphasis on the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible data.

Part 1: Chemical Identity and Structural Elucidation

A precise understanding of a compound's identity is the first step in any scientific investigation. This section outlines the fundamental identifiers for **N-(2-phenylethyl)-phenylacetamide**.

Core Identifiers

The foundational data for **N-(2-phenylethyl)-phenylacetamide** is summarized in the table below. This information is critical for database searches, regulatory submissions, and accurate molar calculations.

Property	Value	Source
IUPAC Name	N-(2-phenylethyl)-phenylacetamide	[2]
CAS Number	5460-60-6	[2][3]
Molecular Formula	C ₁₆ H ₁₇ NO	[2][3][4]
Molecular Weight	239.31 g/mol	[2][3]
Canonical SMILES	<chem>O=C(CC1=CC=CC=C1)NCCC2=CC=CC=C2</chem>	[3]
InChIKey	SERBNUYNEAQHNJ-UHFFFAOYSA-N	[2][3]

Structural Representation

The molecule's structure dictates its chemical behavior, including its reactivity, polarity, and ability to engage in intermolecular interactions.

Caption: 2D structure of **N-(2-phenylethyl)-phenylacetamide**.

Part 2: Spectroscopic Profile

Spectroscopic analysis provides an empirical fingerprint of a molecule. For **N-(2-phenylethyl)-phenylacetamide**, mass spectrometry and infrared spectroscopy data are available and serve as primary confirmation of its structure.

Mass Spectrometry (Electron Ionization)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of a compound, offering vital clues to its structure. The spectrum for N-(phenethyl)phenylacetamide is available through the National Institute of Standards and Technology (NIST).^[5]

Key Fragment Interpretation:

- **Molecular Ion ($[M]^+$):** The peak corresponding to the intact molecule is expected at m/z 239.31.
- **Base Peak:** The most abundant fragment often provides insight into the most stable carbocation that can be formed.
- **Characteristic Fragments:**
 - **Tropylium Ion (m/z 91):** A peak at m/z 91 is highly characteristic of a benzyl group ($C_7H_7^+$), which can be formed from either the phenylacetyl or phenylethyl side of the molecule.
 - **Phenylethylamine Fragment (m/z 104/105):** Cleavage of the amide bond can lead to fragments corresponding to the phenylethylamine portion.
 - **Phenylacetyl Fragment (m/z 118):** Cleavage can also yield a fragment related to the phenylacetyl group.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in a molecule based on the absorption of specific frequencies of infrared light. The gas-phase IR spectrum for N-

(phenethyl)phenylacetamide is available from NIST.[2]

Expected Characteristic Absorptions:

- N-H Stretch: A sharp peak is expected in the range of 3300-3500 cm^{-1} , characteristic of the secondary amide N-H bond.
- C=O Stretch (Amide I band): A strong, sharp absorption peak around 1650-1680 cm^{-1} is the hallmark of the amide carbonyl group.
- N-H Bend (Amide II band): This secondary amide band typically appears around 1550 cm^{-1} .
- Aromatic C-H Stretch: Peaks just above 3000 cm^{-1} are indicative of the C-H bonds on the two phenyl rings.
- Aliphatic C-H Stretch: Peaks just below 3000 cm^{-1} correspond to the C-H bonds of the ethyl and methylene bridges.
- Aromatic C=C Bends: Absorptions in the 1450-1600 cm^{-1} region further confirm the presence of the aromatic rings.

Part 3: Protocols for Physicochemical Profiling

While spectroscopic data confirms the molecule's identity, a full understanding requires quantitative data on its physical properties. The following section outlines standardized, field-proven protocols for determining the key physicochemical parameters that are not currently published for **N-(2-phenylethyl)-phenylacetamide**.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Causality: The melting point is a critical indicator of purity and lattice energy. While traditional capillary methods are useful, DSC is superior as it provides a thermodynamic profile of the melting transition, yielding the onset temperature, peak maximum, and enthalpy of fusion (ΔH_{fus}). This level of detail is essential for polymorph screening and formulation development.

Step-by-Step Protocol:

- Calibration: Calibrate the DSC instrument using high-purity indium and zinc standards.
- Sample Preparation: Accurately weigh 2-3 mg of **N-(2-phenylethyl)-phenylacetamide** into a Tzero aluminum pan.
- Sealing: Hermetically seal the pan to prevent any sublimation during heating. An empty, sealed pan is used as a reference.
- Thermal Program:
 - Equilibrate the sample at 25 °C.
 - Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
- Data Analysis: Analyze the resulting thermogram to determine the onset of the melting endotherm, which is reported as the melting point.

Aqueous Solubility Determination by HPLC-UV

Causality: Solubility is a master variable in drug development, directly impacting bioavailability and formulation strategies. A shake-flask method followed by HPLC quantification is the gold standard for its accuracy and ability to separate the analyte from any soluble impurities.

Caption: Workflow for aqueous solubility determination.

Step-by-Step Protocol:

- Standard Curve Preparation: Prepare a stock solution of **N-(2-phenylethyl)-phenylacetamide** in a suitable organic solvent (e.g., acetonitrile). Create a series of standards (e.g., 0.1 to 100 µg/mL) by diluting the stock into the mobile phase.
- Equilibration: Add an excess of the solid compound to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
- Incubation: Agitate the vial in a shaker bath at a constant temperature (25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.

- **Sample Clarification:** Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Carefully collect the supernatant. Alternatively, filter through a 0.22 μm PVDF filter.
- **HPLC Analysis:**
 - **Column:** C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
 - **Mobile Phase:** Isocratic or gradient elution with acetonitrile and water (with 0.1% formic acid).
 - **Detection:** UV detector set to a wavelength of maximum absorbance for the compound (determined by a UV scan).
- **Quantification:** Inject the clarified supernatant and the standards. Calculate the concentration in the supernatant by interpolating its peak area against the standard curve.

Lipophilicity (LogP) Determination

Causality: The octanol-water partition coefficient (LogP) is a key predictor of a drug's ability to cross cell membranes. While shake-flask methods are traditional, automated HPLC-based methods are faster and use less material.

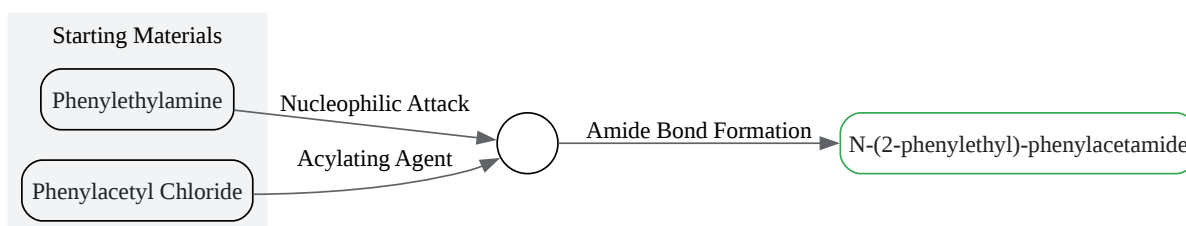
Step-by-Step Protocol:

- **System Setup:** Use an HPLC system with a C18 or similar column.
- **Mobile Phase:** Prepare a series of mobile phases with varying acetonitrile/water ratios (e.g., 50:50, 60:40, 70:30, 80:20).
- **Retention Time Measurement:** Inject a solution of **N-(2-phenylethyl)-phenylacetamide** and a series of known LogP standards (e.g., a homologous series of alkylbenzenes) into the HPLC for each mobile phase composition. Record the retention time (tR).
- **Calculate Capacity Factor (k')**: For each compound and mobile phase, calculate k' using the formula: $k' = (tR - t_0) / t_0$, where t_0 is the column dead time (measured with a non-retained compound like uracil).

- Extrapolation: For each compound, plot $\log(k')$ against the percentage of organic solvent in the mobile phase. Extrapolate the linear regression to 100% water (0% organic solvent) to find the y-intercept, $\log(k'w)$.
- Correlation: Plot the calculated $\log(k'w)$ values for the known standards against their literature LogP values. This creates a calibration curve.
- LogP Determination: Determine the LogP of **N-(2-phenylethyl)-phenylacetamide** by interpolating its $\log(k'w)$ value onto the calibration curve.

Part 4: Synthesis and Context

N-(2-phenylethyl)-phenylacetamide can be synthesized via a standard amidation reaction. A reported method involves the reaction of phenylethylamine with a derivative of phenylacetic acid. [3]



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Caption: General synthesis pathway for amide formation.

This straightforward synthesis makes the scaffold readily accessible for further derivatization and screening in drug discovery programs. By modifying either the phenylethylamine or phenylacetic acid starting materials, a diverse library of analogues can be generated to explore structure-activity relationships (SAR).

Conclusion

N-(2-phenylethyl)-phenylacetamide is a molecule of potential interest, bridging two pharmacologically relevant scaffolds. This guide has consolidated the known structural and spectroscopic data, confirming its chemical identity. Furthermore, it has provided a robust and scientifically-grounded set of experimental protocols for determining its critical, yet currently unpublished, physicochemical properties. By adhering to these methodologies, researchers can generate the high-quality, reliable data necessary to advance the scientific understanding of this compound and support its potential application in pharmaceutical and chemical research.

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